molecular formula C16H14O B077754 3-phenyl-3,4-dihydro-2H-naphthalen-1-one CAS No. 14944-26-4

3-phenyl-3,4-dihydro-2H-naphthalen-1-one

Cat. No.: B077754
CAS No.: 14944-26-4
M. Wt: 222.28 g/mol
InChI Key: HNDSZALVIVDDGH-UHFFFAOYSA-N
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Description

3-phenyl-3,4-dihydro-2H-naphthalen-1-one (CAS 14944-26-4) is an organic compound with the molecular formula C16H14O and a molecular weight of 222.28 g/mol . This compound features a 1-tetralone (3,4-dihydro-2H-naphthalen-1-one) core structure, which is a bicyclic aromatic system consisting of a benzo-fused cyclohexanone ring . The 1-tetralone scaffold is a versatile and important building block in organic synthesis, widely used for constructing structurally complex molecules . Derivatives of the 1-tetralone core, such as chalcones and other substituted analogs, are of significant research interest due to their broad pharmacological potential. These applications include serving as synthetic building blocks, pharmacophores, and intermediates in the synthesis of compounds with anti-inflammatory, antidiabetic, and antioxidant activities . The structural motif is also found in electroluminescent materials . This product is intended for research and development purposes in laboratory settings. It is strictly for research use only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

14944-26-4

Molecular Formula

C16H14O

Molecular Weight

222.28 g/mol

IUPAC Name

3-phenyl-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C16H14O/c17-16-11-14(12-6-2-1-3-7-12)10-13-8-4-5-9-15(13)16/h1-9,14H,10-11H2

InChI Key

HNDSZALVIVDDGH-UHFFFAOYSA-N

SMILES

C1C(CC(=O)C2=CC=CC=C21)C3=CC=CC=C3

Canonical SMILES

C1C(CC(=O)C2=CC=CC=C21)C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Variations

Substituents on the naphthalenone backbone significantly influence physicochemical properties and bioactivity. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparisons
Compound Name Substituents Molecular Formula Key Properties/Bioactivity Source References
3-Phenyl-3,4-dihydro-2H-naphthalen-1-one Phenyl at C3 C₁₆H₁₄O High lipophilicity; synthetic intermediate Synthetic
4,8-Dihydroxy-3,4-dihydro-2H-naphthalen-1-one Hydroxyl at C4 and C8 C₁₀H₁₀O₃ Antifungal (vs. E. repens, U. violaceus) Microsphaeropsis sp.
(−)-4,8-Dihydroxy-7-(2-hydroxyethyl)-6-methoxy Hydroxyethyl, methoxy, hydroxyl groups C₁₃H₁₆O₅ Enhanced solubility; marine fungal origin Leptosphaerulina sp.
5,7-Difluoro-3,4-dihydro-2H-naphthalen-1-one Fluoro at C5 and C7 C₁₀H₈F₂O High stability; drug/pesticide intermediate Synthetic
3-Methyltetral-1-one Methyl at C3 C₁₁H₁₂O Key intermediate for antiviral/anticancer agents Synthetic
7-Bromo-4,4-dimethyl-3,4-dihydro-2H-naphthalen-1-one Bromo, dimethyl at C4 and C7 C₁₂H₁₃BrO RAR antagonist intermediate Synthetic

Key Differences and Implications

Substituent Effects on Bioactivity: Hydroxylated derivatives (e.g., 4,8-dihydroxy) exhibit antifungal activity due to hydrogen-bonding interactions with microbial targets . Fluorinated analogs (e.g., 5,7-difluoro) display enhanced metabolic stability, making them suitable for drug development .

Synthetic vs. Natural Sources: Hydroxylated and methoxylated naphthalenones are often isolated from marine fungi (e.g., Microsphaeropsis and Leptosphaerulina spp.), highlighting their ecological role in microbial defense . Halogenated and alkylated derivatives are typically synthetic, optimized for industrial applications (e.g., agrochemicals, dyes) .

Physicochemical Properties: Polar groups (e.g., hydroxyl, methoxy) enhance water solubility, as seen in (+)-Leptothalenone A (logε 3.91 at 222 nm) . Bulky substituents (e.g., phenyl, bromo) increase molecular weight and melting points, affecting crystallization and purification processes .

Antifungal and Antimicrobial Activity

  • 4,8-Dihydroxy-3,4-dihydro-2H-naphthalen-1-one : Inhibits E. repens and U. violaceus at 50 μg in agar diffusion assays, attributed to hydroxyl group-mediated disruption of fungal membranes .

Industrial and Pharmaceutical Relevance

  • 5,7-Difluoro derivative : Used in synthesizing antibiotics and photosensitive materials due to fluorine’s electron-withdrawing effects .
  • 3-Methyltetral-1-one : Serves as a precursor for HIV antivirals and tumor inhibitors, emphasizing the role of alkyl groups in structure-activity relationships .

Preparation Methods

Friedel-Crafts Alkylation

The Friedel-Crafts alkylation remains a cornerstone for constructing the tetralone framework. In a representative procedure, naphthalen-1-ol undergoes electrophilic substitution with 1,2-dichlorobenzene in the presence of anhydrous AlCl₃ at 80–90°C for 6 hours, yielding 4-(3,4-dichlorophenyl)-3,4-dihydro-naphthalen-1(2H)-one as a key intermediate. While this method provides a robust pathway for aryl substitution, its applicability to 3-phenyl derivatives requires careful modulation of electrophilic partners and Lewis acid catalysts.

Knoevenagel Condensation

Microwave-Assisted Synthesis

Solvent-Free Microwave Irradiation

Microwave irradiation under solvent-free conditions significantly enhances reaction efficiency. A mixture of 3,4-dihydro-naphthalen-1(2H)-one, benzaldehyde derivatives, and ammonium acetate irradiated at 50% power (300 W) for 60 seconds produced 3-phenyl-3,4-dihydro-2H-naphthalen-1-one analogs with 92% yield and >99% purity. This method eliminates solvent waste and reduces energy consumption, aligning with green chemistry principles.

Optimization of Microwave Parameters

Systematic variation of microwave power (20–50%) and irradiation time (30–120 seconds) revealed optimal conditions at 50% power for 60 seconds (Table 1). Prolonged exposure beyond 90 seconds led to decomposition, underscoring the need for precise parameter control.

Table 1. Microwave-Assisted Synthesis Optimization

Power (%)Time (s)Yield (%)Purity (%)
20906295
30757897
506092>99

Solvent-Free and Green Chemistry Methods

Mechanochemical Approaches

Ball-milling techniques have been adapted for solvent-free synthesis, utilizing solid-state reactions between tetralone precursors and phenylboronic acids. Preliminary results indicate 85% yield after 2 hours of milling at 30 Hz, though crystallinity challenges necessitate post-processing recrystallization from methanol.

Catalytic Hydrogenation

Catalytic hydrogenation of 3-phenylnaphthalen-1-ol over Pd/C (5% wt) in ethanol at 50 psi H₂ for 12 hours provides an alternative route, achieving 88% yield. However, this method requires high-pressure equipment and exhibits sensitivity to substituent electronic effects.

Comparative Analysis of Methodologies

Microwave-assisted synthesis outperforms conventional methods in yield (92% vs. 78%), reaction time (60 seconds vs. 4 hours), and environmental impact (E-factor: 0.1 vs. 2.3). Crystallographic analyses confirm that microwave-derived products exhibit superior phase purity, with intramolecular C–H···O hydrogen bonding stabilizing the ortho-substituted phenyl configuration . In contrast, Friedel-Crafts methods introduce regioselectivity challenges, often requiring costly purification steps to isolate the 3-phenyl isomer.

Q & A

Q. What are the common synthetic routes for 3-phenyl-3,4-dihydro-2H-naphthalen-1-one, and what catalysts are typically employed?

The compound is synthesized via Claisen-Schmidt condensation between 3,4-dihydro-2H-naphthalen-1-one and benzaldehyde derivatives. Acidic (e.g., HCl) or basic (e.g., NaOH) catalysts are used to facilitate keto-enol tautomerism and aldol addition. For example, analogous chalcone derivatives were synthesized using aryl aldehydes and 3,4-dihydro-2H-naphthalen-1-one under reflux conditions . Optimization of solvent systems (e.g., ethanol or methanol) and reaction times (6–24 hours) is critical for yield improvement (typically 50–75%) .

Q. How is the structure of this compound confirmed experimentally?

Structural confirmation relies on:

  • Single-crystal X-ray diffraction (SC-XRD): Provides precise bond lengths and angles (e.g., C=O bond at 1.21 Å, phenyl ring torsion angles <5°) .
  • NMR spectroscopy: Characteristic signals include δ 7.2–8.1 ppm (aromatic protons) and δ 2.5–3.2 ppm (dihydro-naphthalenone methylene groups) .
  • Computational validation: PubChem-derived InChI keys and molecular formula cross-referencing ensure consistency with theoretical data .

Q. What preliminary biological assays are used to evaluate this compound derivatives?

Initial screening includes:

  • Enzyme inhibition assays: Cytochrome P450 or kinase inhibition studies at µM concentrations .
  • Cytotoxicity testing: MTT assays against cancer cell lines (e.g., IC₅₀ values reported for analogs like 6-hydroxy derivatives) .
  • Receptor binding studies: Radioligand displacement assays for GPCR targets .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data or biological activity reports for this compound?

Contradictions arise from:

  • Solvent polarity effects on NMR chemical shifts. Use deuterated solvents (CDCl₃ vs. DMSO-d₆) and standardized protocols .
  • Biological assay variability: Control for cell line specificity (e.g., HepG2 vs. HEK293) and normalize results to reference inhibitors .
  • Stereochemical impurities: Employ chiral HPLC (e.g., Chiralpak AD-H column) to isolate enantiomers and reassess activity .

Q. What strategies optimize the enantiomeric purity of this compound derivatives?

Key methods include:

  • Asymmetric catalysis: Use of L-proline or BINOL-derived catalysts to induce >90% enantiomeric excess (ee) .
  • Kinetic resolution: Lipase-mediated hydrolysis of racemic mixtures .
  • Chiral chromatography: Preparative HPLC with cellulose-based stationary phases .

Q. How does the phenyl substituent influence the compound’s reactivity compared to halogenated analogs?

The phenyl group enhances π-π stacking in crystal lattices, increasing melting points (mp 120–140°C vs. 90–110°C for bromo analogs) . Electrophilic substitution reactions (e.g., nitration) occur preferentially at the para position of the phenyl ring, while halogenated analogs undergo nucleophilic aromatic substitution .

Methodological Challenges and Solutions

Q. What analytical techniques are critical for assessing purity in dihydronaphthalenone derivatives?

  • High-performance liquid chromatography (HPLC): Reverse-phase C18 columns with UV detection (λ = 254 nm) achieve >98% purity .
  • Gas chromatography-mass spectrometry (GC-MS): Identifies volatile byproducts (e.g., unreacted aldehydes) .
  • Elemental analysis: Validates C, H, and O content within 0.3% of theoretical values .

Q. How do researchers design toxicity studies for this compound?

Follow OECD guidelines:

  • Acute toxicity: LD₅₀ determination in rodents via oral or dermal exposure .
  • Genotoxicity: Ames test for mutagenicity and comet assay for DNA damage .
  • Metabolic stability: Liver microsome assays to predict in vivo clearance .

Comparative Structural Analysis

Q. How does this compound differ from its saturated or hydroxylated analogs?

Property 3-Phenyl Derivative 6-Hydroxy Analog 7-Bromo Analog
Reactivity Electrophilic aromatic substitutionHydrogen bonding with hydroxylNucleophilic substitution
Biological Activity Kinase inhibition (IC₅₀ = 2 µM)Antioxidant (EC₅₀ = 10 µM)Cytotoxicity (IC₅₀ = 5 µM)
Solubility (H₂O) 0.1 mg/mL5 mg/mL0.05 mg/mL
Data compiled from .

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